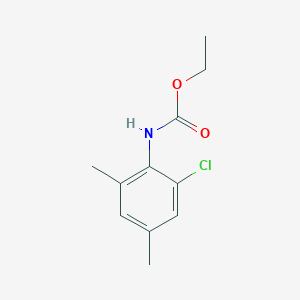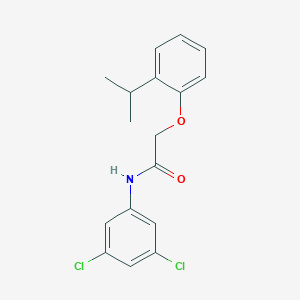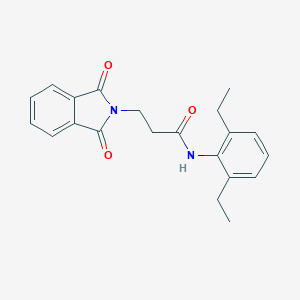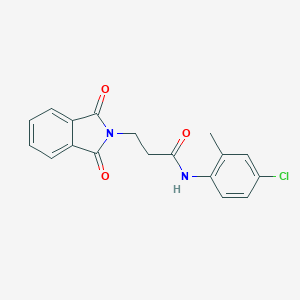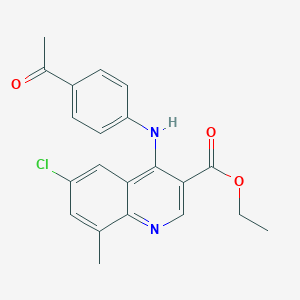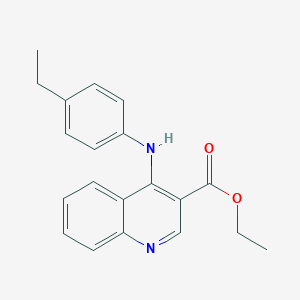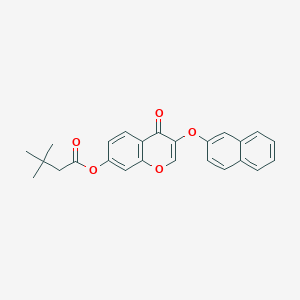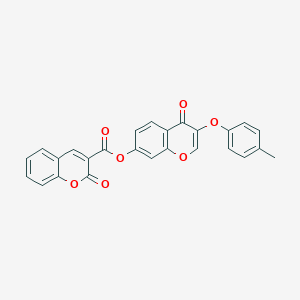
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide, also known as BPN-15606, is a novel small molecule that has been recently synthesized and studied for its potential application in treating neurological disorders.
Mécanisme D'action
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide is believed to exert its therapeutic effects by inhibiting the activity of beta-secretase, which reduces the production of amyloid-beta peptides. Amyloid-beta peptides are known to accumulate in the brain of Alzheimer's disease patients and are believed to play a key role in the development of the disease. By reducing the production of amyloid-beta peptides, this compound may slow down or even reverse the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. In animal studies, this compound has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. This compound has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide in lab experiments include its high purity, high yield, and favorable pharmacokinetic profile. This compound is also a novel compound that has not been extensively studied, which makes it an attractive candidate for further research. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several potential future directions for research on 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide. One direction is to further investigate the mechanism of action of this compound and its potential application in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize the synthesis method of this compound to reduce the cost and increase the yield of the compound. Additionally, future studies could focus on developing analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide is synthesized through a multi-step process starting with the reaction of 2-bromoanisole with butylmagnesium bromide to form 2-bromo-4-butylanisole. This intermediate is then reacted with 4-bromoacetophenone in the presence of a base to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has been studied for its potential application in treating neurological disorders such as Alzheimer's disease and schizophrenia. In vitro studies have shown that this compound can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides that are associated with Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
Formule moléculaire |
C18H20BrNO2 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-2-3-6-14-9-11-15(12-10-14)20-18(21)13-22-17-8-5-4-7-16(17)19/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,21) |
Clé InChI |
MBAFWTRLONVQGE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




